Imidocarb Versus Atovaquone and Buparvaquone: Comparative Clinical and Parasitological Efficacy in Babesia microti-like Piroplasm (Bml) Infection in Dogs
In a randomized controlled trial of 59 dogs naturally infected with Babesia microti-like piroplasm (Bml), imidocarb dipropionate (IMI; 5 mg/kg SC, 2 doses 14 days apart) demonstrated inferior efficacy relative to atovaquone/azithromycin (ATO) and buparvaquone/azithromycin (BUP) combination regimens [1]. Clinical relapse was observed in 47% (8/17) of dogs treated with IMI over the one-year follow-up period. PCR-confirmed parasitemia persistence at Day 90 was substantially higher with IMI (94.1%) compared to ATO (47.05%) and BUP (68%), while at Day 360, positive blood cytology remained detectable in 13.3% of IMI-treated dogs [1]. The study concluded that imidocarb use for Bml infection in dogs is not recommended based on these comparative outcomes.
| Evidence Dimension | PCR-confirmed parasitemia at Day 90 post-treatment |
|---|---|
| Target Compound Data | 94.1% (16/17 dogs) |
| Comparator Or Baseline | Atovaquone/azithromycin (ATO): 47.05% (8/17 dogs); Buparvaquone/azithromycin (BUP): 68% (17/25 dogs) |
| Quantified Difference | IMI shows 47-50 percentage points higher parasitemia persistence versus comparators |
| Conditions | Naturally infected dogs (n=59), randomized controlled trial, 1-year follow-up, PCR and blood cytology assessment |
Why This Matters
This evidence establishes that imidocarb is contraindicated for Bml infections in dogs, directly informing species-specific and pathogen-specific procurement decisions where alternative agents offer superior clinical outcomes.
- [1] Checa R, Montoya A, Ortega N, González-Fraga JL, Bartolomé A, Gálvez R, et al. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm. Parasites & Vectors. 2017;10:145. View Source
